molecular formula C12H18N4O2 B7359821 N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide

N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide

Cat. No. B7359821
M. Wt: 250.30 g/mol
InChI Key: WRZQIGRANUMFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide is a novel compound that has attracted the attention of researchers due to its potential for use in various scientific applications.

Mechanism of Action

The mechanism of action of N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide involves its ability to bind to certain receptors in the brain. Specifically, this compound has been shown to bind to the α7 nicotinic acetylcholine receptor, which is involved in various cognitive processes. By modulating the activity of this receptor, N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide may have therapeutic potential for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase the release of certain neurotransmitters, such as dopamine and acetylcholine. Additionally, animal studies have shown that N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide can improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide. One area of interest is in the development of novel therapeutics for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on other neurotransmitter systems. Finally, researchers may investigate the potential use of N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide in other scientific applications, such as drug discovery and chemical biology.

Synthesis Methods

The synthesis of N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide involves a multi-step process. The first step involves the reaction of 1-azabicyclo[3.2.1]octane with 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the desired compound. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide has been studied for its potential use in various scientific applications. One such application is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter receptors. Additionally, this compound has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-8-10(17)9(15-14-8)11(18)13-12-3-2-5-16(7-12)6-4-12/h17H,2-7H2,1H3,(H,13,18)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZQIGRANUMFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1O)C(=O)NC23CCCN(C2)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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